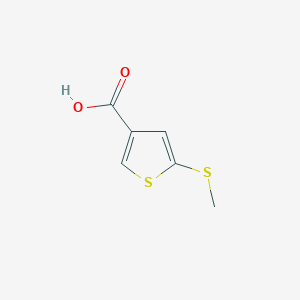

5-(Methylsulfanyl)thiophene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

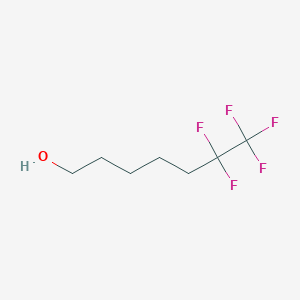

“5-(Methylsulfanyl)thiophene-3-carboxylic acid” is a chemical compound with the molecular formula C6H6O2S2 . It has a molecular weight of 174.24 . It is used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .

Synthesis Analysis

The synthesis of thiophene derivatives like “5-(Methylsulfanyl)thiophene-3-carboxylic acid” often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to produce aminothiophene derivatives .Molecular Structure Analysis

The InChI code for “5-(Methylsulfanyl)thiophene-3-carboxylic acid” is 1S/C6H6O2S2/c1-9-5-2-4 (3-10-5)6 (7)8/h2-3H,1H3, (H,7,8) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“5-(Methylsulfanyl)thiophene-3-carboxylic acid” has a molecular weight of 174.24 . It is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Biologically Active Compounds

Thiophene-based analogs, including 5-(Methylsulfanyl)thiophene-3-carboxylic acid, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 5-(Methylsulfanyl)thiophene-3-carboxylic acid could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules, including 5-(Methylsulfanyl)thiophene-3-carboxylic acid, have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 5-(Methylsulfanyl)thiophene-3-carboxylic acid could potentially be used in the development of new drugs with these properties.

Synthesis of Poly (2-methylbut-2-enyl thiophene-3-carboxylate)

3-Thiophenecarboxylic acid, a compound similar to 5-(Methylsulfanyl)thiophene-3-carboxylic acid, has been used in the preparation of a novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) . This suggests that 5-(Methylsulfanyl)thiophene-3-carboxylic acid could potentially be used in similar synthetic processes.

Development of D-amino Acid Inhibitor

5-(Methylsulfanyl)thiophene-3-carboxylic acid is also used as a leading compound for the development of a clinically useful D-amino acid inhibitor . It has the potential to serve as active site probes to elucidate the structure-function relationships of D-amino acids .

Safety and Hazards

Zukünftige Richtungen

The future directions for “5-(Methylsulfanyl)thiophene-3-carboxylic acid” and similar compounds are likely to be influenced by their potential applications. Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Eigenschaften

IUPAC Name |

5-methylsulfanylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2/c1-9-5-2-4(3-10-5)6(7)8/h2-3H,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEGXAVGPQZBDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfanyl)thiophene-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)